2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthyloxy group, a hydroxy group, and a bromoacetyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine typically involves multiple steps. One common method starts with the reaction of α-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(1-naphthyloxy)propan-1-ol. This intermediate is then reacted with ethylenediamine to introduce the ethylenediamine moiety. Finally, the compound is brominated using bromoacetyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromoacetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine involves its interaction with specific molecular targets. The hydroxy and bromoacetyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxy group may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate: Similar structure but lacks the bromoacetyl group.
N-(2-Hydroxy-3-(2-naphthyloxy)propyl)-N’-bromoacetylethylenediamine: Isomeric compound with a different position of the naphthyloxy group.
Uniqueness
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is unique due to the presence of both the naphthyloxy and bromoacetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
59479-82-2 |
---|---|
Molekularformel |
C17H21BrN2O3 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
2-bromo-N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C17H21BrN2O3/c18-10-17(22)20-9-8-19-11-14(21)12-23-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,19,21H,8-12H2,(H,20,22) |
InChI-Schlüssel |
BBYDRQMXLVAJSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
Synonyme |
N-(2-hydroxy-3-(1-naphthyloxy)propyl)-N'-bromoacetylethylenediamine NHNP-NBE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.